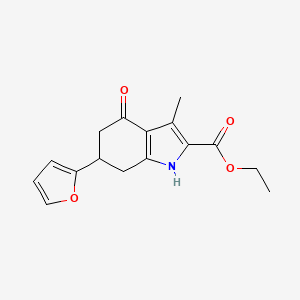

6-(2-呋喃基)-3-甲基-4-氧代-4,5,6,7-四氢-1H-吲哚-2-羧酸乙酯

描述

Ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound that appears to be related to various synthetic derivatives of indole, a core structure present in many natural products and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the general class of compounds is of significant interest in the field of medicinal chemistry due to their biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related indole derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the enantioselective synthesis of ethyl 6-substituted hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates involves the reaction of the ethyl ester of L-tryptophan with benzotriazole and 2,5-dimethoxytetrahydrofuran . This suggests that the synthesis of the compound may also involve multi-step reactions starting from tryptophan derivatives, with the potential use of similar reagents to introduce the 2-furyl substituent.

Molecular Structure Analysis

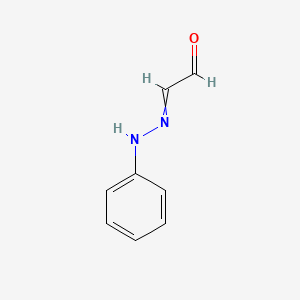

The molecular structure of ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate would include several key features: an ethyl ester group, a 2-furyl substituent, and a tetrahydroindole core with a keto group. The presence of these functional groups would influence the compound's reactivity and interaction with biological targets. The indole core is a common motif in many biologically active molecules, and modifications on this core, such as the introduction of a furyl group, can significantly alter the compound's properties .

Chemical Reactions Analysis

The indole derivatives are versatile in chemical reactions, often serving as key intermediates for further functionalization. For example, the synthesis of indoles from ethyl pyrrole-2-carboxylate involves acylation and subsequent conversion into various functionalized indoles . This indicates that the compound could also undergo similar transformations, allowing for the introduction of additional substituents or modification of existing ones to enhance its biological activity or alter its physical and chemical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of similar indole derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the keto group, and the presence of chiral centers which could affect its optical properties. The furyl group could also contribute to the compound's electronic characteristics, potentially making it a candidate for further study in materials science or as a pharmacophore in drug design .

科学研究应用

合成和反应性

6-(2-呋喃基)-3-甲基-4-氧代-4,5,6,7-四氢-1H-吲哚-2-羧酸乙酯参与了各种合成反应和途径,突出了其在有机合成中的多功能性。一个值得注意的例子是它通过涉及 5-芳基-3-芳基亚甲基取代的 3H-呋喃-2-酮和 3H-吡咯-2-酮与乙酰乙酸乙酯的反应而生成,产生 4-(芳基亚甲基)-6-氧代-2-芳基-4,5,6,7-四氢苯并呋喃-5-羧酸乙酯和 4-(芳基亚甲基)-6-氧代-2-芳基-4,5,6,7-四氢-1H-吲哚-5-羧酸乙酯。这些转化通过红外和 1H NMR 光谱得到验证,表明该化合物在促进复杂杂环系统合成中的作用(Anis’kova, Yegorova, & Chadina, 2008)。

抗菌和抗癌潜力

该化合物及其衍生物还被评估了生物活性,特别是在抗菌和抗癌研究中。在一项研究中,合成了一系列衍生物,并体外评估了它们的抗菌和抗癌潜力。一种衍生物对大肠杆菌的活性几乎与标准药物诺氟沙星相当,而另一种对结肠癌细胞系的活性比标准药物 5-氟尿嘧啶更强,突出了该化合物作为开发治疗剂的支架的潜力(Sharma et al., 2012)。

化学结构和性质

6-(2-呋喃基)-3-甲基-4-氧代-4,5,6,7-四氢-1H-吲哚-2-羧酸乙酯衍生物的结构和理化性质已被广泛研究,以了解它们的反应性和潜在应用。例如,已经确定了相关化合物的合成和晶体结构,提供了对它们的分子构型和通过氢键形成超分子结构的潜力的见解,这可能与材料科学和药物制剂相关(Hu et al., 2018)。

作用机制

Target of Action

Ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate primarily targets specific enzymes and receptors involved in inflammatory and cancer pathways. The compound’s indole and furan moieties suggest it may interact with enzymes like cyclooxygenase (COX) and hypoxia-inducible factor-1 (HIF-1), which play crucial roles in inflammation and tumor growth .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. For instance, by inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins. Similarly, inhibiting HIF-1 can decrease the expression of genes involved in angiogenesis and tumor survival .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. Inhibition of HIF-1 affects the hypoxia response pathway, reducing the expression of vascular endothelial growth factor (VEGF) and other genes that promote angiogenesis and tumor growth .

Pharmacokinetics

The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. It is likely absorbed in the gastrointestinal tract, distributed through the bloodstream, metabolized in the liver, and excreted via the kidneys. The presence of ester and indole groups suggests it may undergo hydrolysis and oxidation during metabolism .

Result of Action

At the molecular level, the compound’s action results in decreased production of inflammatory mediators and reduced tumor growth. Cellular effects include reduced proliferation of cancer cells and decreased inflammation in affected tissues .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For example, acidic or basic conditions may affect its stability, while high temperatures could accelerate its degradation. Additionally, interactions with other drugs or dietary components could alter its absorption and metabolism .

: Indazole: a medicinally important heterocyclic moiety : Fluorouracil - Wikipedia

未来方向

属性

IUPAC Name |

ethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-3-20-16(19)15-9(2)14-11(17-15)7-10(8-12(14)18)13-5-4-6-21-13/h4-6,10,17H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYLXGGTNSMQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139014 | |

| Record name | Ethyl 6-(2-furanyl)-4,5,6,7-tetrahydro-3-methyl-4-oxo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

CAS RN |

27463-52-1 | |

| Record name | Ethyl 6-(2-furanyl)-4,5,6,7-tetrahydro-3-methyl-4-oxo-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27463-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2-furanyl)-4,5,6,7-tetrahydro-3-methyl-4-oxo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)